molecular formula C15H13F2N3O2 B2783987 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one CAS No. 1170632-06-0

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one

Cat. No.: B2783987
CAS No.: 1170632-06-0
M. Wt: 305.285
InChI Key: CVHSVCRUFVCIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a 3,4-difluorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Formation of the pyrrolidin-2-one core: This step often involves the condensation of a suitable amine with a diketone or ketoester, followed by cyclization.

    Attachment of the 3,4-difluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxides, hydroxylated derivatives.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the areas of central nervous system disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the difluorophenyl group, which may affect its chemical reactivity and biological activity.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Contains a chlorophenyl group instead of a difluorophenyl group, potentially altering its properties.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one: Has a single fluorine atom, which may influence its interactions and stability.

Uniqueness

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one stands out due to the presence of both the cyclopropyl and difluorophenyl groups, which confer unique steric and electronic properties. These features can enhance its binding affinity to molecular targets, improve its metabolic stability, and modulate its overall pharmacokinetic profile.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c16-11-4-3-10(6-12(11)17)20-7-9(5-13(20)21)15-18-14(19-22-15)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHSVCRUFVCIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.